molecular formula C17H19ClN2O2S B14421993 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2-diol CAS No. 80890-06-8

8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2-diol

Cat. No.: B14421993
CAS No.: 80890-06-8
M. Wt: 350.9 g/mol
InChI Key: JKOVJLXEUAHLQJ-UHFFFAOYSA-N
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Description

8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2-diol is a chemical compound with the molecular formula C17H19ClN2OS. It is a member of the phenothiazine class of compounds, which are known for their diverse applications in medicine and industry. This compound is particularly noted for its potential use in scientific research and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2-diol typically involves the reaction of phenothiazine derivatives with chlorinating agents and dimethylaminopropyl groups. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical synthesis literature .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and stringent quality control measures to ensure the purity and consistency of the product. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2-diol has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2-diol involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which play a role in its potential therapeutic effects. The compound may also affect enzyme activity and cellular signaling pathways, contributing to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2-diol is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a chloro group and a dimethylaminopropyl group contributes to its unique interactions with biological targets and its potential therapeutic effects .

Properties

CAS No.

80890-06-8

Molecular Formula

C17H19ClN2O2S

Molecular Weight

350.9 g/mol

IUPAC Name

8-chloro-10-[3-(dimethylamino)propyl]phenothiazine-1,2-diol

InChI

InChI=1S/C17H19ClN2O2S/c1-19(2)8-3-9-20-12-10-11(18)4-6-14(12)23-15-7-5-13(21)17(22)16(15)20/h4-7,10,21-22H,3,8-9H2,1-2H3

InChI Key

JKOVJLXEUAHLQJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=C(C=CC(=C2)Cl)SC3=C1C(=C(C=C3)O)O

Origin of Product

United States

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